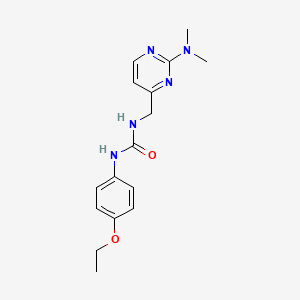

1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea

Description

1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea is a urea-based small molecule featuring a pyrimidine core substituted with a dimethylamino group at the 2-position and a 4-ethoxyphenyl moiety. The urea linkage bridges the pyrimidinylmethyl and aryl groups, a structural motif common in kinase inhibitors and other therapeutic agents.

Properties

IUPAC Name |

1-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3-(4-ethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2/c1-4-23-14-7-5-12(6-8-14)20-16(22)18-11-13-9-10-17-15(19-13)21(2)3/h5-10H,4,11H2,1-3H3,(H2,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBDKJSIECHFIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NCC2=NC(=NC=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the pyrimidine ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

Introduction of the dimethylamino group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.

Attachment of the ethoxyphenyl group: The ethoxyphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction.

Formation of the urea moiety: The final step involves the reaction of the intermediate with an isocyanate to form the urea moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of flow chemistry techniques, which allow for continuous production and better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding amines or alcohols.

Scientific Research Applications

1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may be used in studies related to enzyme inhibition or as a ligand in receptor binding studies.

Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues in CSF1R Inhibition (Quinazoline-Based Ureas)

Compounds 40–45 from are urea derivatives with a quinazolin-4-yloxy-phenyl scaffold. Key differences from the target compound include:

- Core Heterocycle : Quinazoline vs. pyrimidine.

- Substituents : Fluorobenzyl, methoxybenzyl, or pyridinylmethyl groups instead of 4-ethoxyphenyl.

- Synthesis : Prepared via carbonylation or phosphorylation, yielding purities ranging from 60% to 99.8% .

| Compound ID | Substituent (R) | Purity (%) | Key Structural Feature |

|---|---|---|---|

| 40 | 4-Fluorobenzyl | 99.8 | Quinazoline core |

| 41 | 3,4-Dimethoxybenzyl | 90 | Quinazoline core |

| 44 | 6-Methylpyridin-3-yl | 60 | Quinazoline core |

Biological Relevance : These compounds are CSF1R inhibitors, suggesting that the target compound’s pyrimidine core may offer distinct selectivity or pharmacokinetic profiles compared to quinazoline-based analogs .

LIMK1 Inhibitors (SR Series Ureas)

The SR series (SR10847, SR10854, SR10905) from are ureas with pyrrolo[2,3-d]pyrimidinyl groups. Key distinctions:

- Heterocycle: Pyrrolopyrimidine vs. dimethylamino-pyrimidine.

- Substituents : Chlorophenyl, methoxyphenyl, or fluoro-phenyl groups.

- Activity : IC₅₀ values of 15–27 nM in LIMK1 inhibition assays .

| Compound | R₁ | R₂ | IC₅₀ (nM) |

|---|---|---|---|

| SR10847 | 4-Chlorophenyl | H | 21 |

| SR10905 | 4-Chlorophenyl | 2-Fluoro | 15 |

Comparison Insight: The dimethylamino group in the target compound may enhance solubility or binding interactions compared to the SR series’ aminoethyl or halogenated aryl groups .

FAK Activators (M64/M64HCl)

M64 and its hydrochloride salt () are ureas with a pyridinyl group and morpholino-trifluoromethylphenyl substituents. Differences include:

Physicochemical and Pharmacokinetic Considerations

Biological Activity

1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action through various studies and case reports.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 398.56 g/mol. The structure features a pyrimidine ring, a urea linkage, and an ethoxyphenyl moiety, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits antitumor , antimicrobial , and anti-inflammatory activities. Its mechanism of action is primarily attributed to the inhibition of specific enzymes and pathways involved in cell proliferation and survival.

Antitumor Activity

In vitro studies have demonstrated that this compound displays potent anticancer properties against various cancer cell lines. For example:

- Caki Cells : The compound showed significant cytotoxicity with an IC50 value of approximately 15 μM, indicating effective inhibition of tumor cell growth.

- Mechanism : The antitumor effect is believed to be mediated through the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Strains : It exhibited activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 2 μg/mL against strains such as Staphylococcus aureus and Escherichia coli.

- Fungal Activity : In addition to antibacterial effects, it showed antifungal activity against common pathogens like Candida albicans, with MIC values around 1 μg/mL.

Case Studies

Several studies highlight the biological efficacy of this compound:

-

Study on Cancer Cell Lines :

- Researchers synthesized a series of urea derivatives, including the target compound, and assessed their anticancer activity.

- Results indicated that the compound outperformed several known chemotherapeutics in terms of selectivity and potency against renal cancer cells.

-

Antimicrobial Evaluation :

- A comparative study involving various urea derivatives revealed that this compound had superior antimicrobial properties compared to traditional antibiotics.

- The study suggested that modifications to the ethoxy group could enhance activity.

Research Findings Summary

| Activity Type | Target Organisms/Cells | IC50/MIC Values | Mechanism of Action |

|---|---|---|---|

| Antitumor | Caki Cells | ~15 μM | Induction of apoptosis, G1 phase arrest |

| Antibacterial | S. aureus, E. coli | 0.5 - 2 μg/mL | Inhibition of bacterial growth |

| Antifungal | Candida albicans | ~1 μg/mL | Disruption of fungal cell integrity |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea, and how is purity validated?

- Methodological Answer : The compound can be synthesized via multi-step routes involving condensation of pyrimidinyl intermediates with substituted phenylurea precursors. For example, analogous bis-aryl urea derivatives are synthesized using coupling reactions (e.g., carbodiimide-mediated) between amines and isocyanates, followed by purification via column chromatography . Purity is validated using LC/MS (e.g., m/z 449.21 observed in ESI-Orbitrap) and HPLC retention time analysis (e.g., 1.25 minutes under SQD-FA05 conditions) . NMR spectroscopy (e.g., δ 12.70 ppm for urea NH protons in DMSO-d₆) confirms structural integrity .

Q. How do structural modifications (e.g., dimethylamino or ethoxyphenyl groups) influence the compound’s solubility and stability?

- Methodological Answer : Substituents like the dimethylamino group on the pyrimidine ring enhance solubility in polar solvents via tertiary amine protonation, while the 4-ethoxyphenyl moiety increases lipophilicity. Stability studies under varying pH (e.g., 1–13) and temperature (e.g., 25–60°C) should employ UV-Vis spectroscopy or HPLC to track degradation. For example, urea derivatives with electron-donating groups (e.g., ethoxy) show improved hydrolytic stability compared to halogenated analogs .

Advanced Research Questions

Q. How can conflicting reports on the kinase inhibitory activity of this urea derivative be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration, enzyme isoforms) or structural impurities. Researchers should:

- Standardize assays : Use recombinant LIM kinase isoforms (Limk1/Limk2) with consistent ATP concentrations (e.g., 10 µM) .

- Validate selectivity : Test against off-target kinases (e.g., PKA, PKC) via kinase profiling panels.

- Characterize batches : Compare NMR spectra (e.g., aromatic proton shifts at δ 7.5–6.5 ppm) and LC/MS data to rule out byproducts .

Q. What computational and experimental approaches optimize the compound’s pharmacokinetic profile while retaining target affinity?

- Methodological Answer :

- Structural tuning : Introduce polar groups (e.g., hydroxyls) on the ethoxyphenyl ring to enhance aqueous solubility without disrupting π-π stacking interactions critical for kinase binding .

- In silico modeling : Perform molecular dynamics simulations to predict logP and blood-brain barrier permeability.

- In vitro ADME : Assess metabolic stability using liver microsomes and Caco-2 cell monolayers for permeability .

Q. How does the compound’s mechanism of action differ from structurally related urea-based kinase inhibitors?

- Methodological Answer : Comparative studies using ATP-competitive assays (e.g., fluorescence polarization) and X-ray crystallography reveal binding modes. For example, the dimethylamino-pyrimidine group in this compound may occupy a hydrophobic pocket distinct from morpholine or trifluoromethyl groups in analogs like EP 4374877 derivatives . Functional assays (e.g., inhibition of cofilin phosphorylation in cancer cell lines) further differentiate mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.